Home > Products > Screening Compounds P135599 > 27-Oxo-fusidic Acid
27-Oxo-fusidic Acid - 1415035-94-7

27-Oxo-fusidic Acid

Catalog Number: EVT-1468463
CAS Number: 1415035-94-7
Molecular Formula: C31H46O7
Molecular Weight: 530.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fusidic acid is a steroid antibiotic initially isolated from the fungus Fusidium coccineum. [, ] It is classified as a fusidane antibiotic, characterized by a unique tetracyclic ring system. Fusidic acid plays a significant role in scientific research, particularly in the fields of microbiology, biochemistry, and medicinal chemistry, due to its specific mechanism of action targeting bacterial protein synthesis.

Future Directions
  • Expanding Applications: Exploring its potential in treating infections caused by other pathogens, including mycobacteria or fungi. []

Fusidic Acid (1)

Compound Description: Fusidic acid (FA) is a steroid antibiotic primarily effective against Gram-positive bacteria. It functions by interfering with bacterial protein synthesis by preventing the translocation of elongation factor G on the ribosome. [, , , ]. It is clinically used to treat dermal infections. [].

Relevance:Fusidic acid (1) is the parent compound of 27-oxo-fusidic acid, sharing the same core steroid structure. The key structural difference lies in the oxidation state of the C-27 position. In fusidic acid, the C-27 position is a carboxylic acid, whereas in 27-oxo-fusidic acid, it is an aldehyde. [, , , ].

3-O-Formyl-27-hydroxyfusidic Acid (2)

Compound Description: 3-O-Formyl-27-hydroxyfusidic acid (2) is a novel derivative of fusidic acid, isolated as a minor metabolite produced by the fungus Cunninghamella echinulata NRRL 1382. This compound is characterized by the addition of a formyl group at the 3-O position and a hydroxyl group at the C-27 position of the fusidic acid core structure [, ].

Relevance:3-O-Formyl-27-hydroxyfusidic acid (2) shares the core steroid structure with 27-oxo-fusidic acid. The C-27 position in this compound is hydroxylated, while in 27-oxo-fusidic acid it is an aldehyde. Both compounds are derivatives of fusidic acid and showcase the diverse metabolic capabilities of Cunninghamella echinulata in modifying the fusidic acid scaffold [, ].

27-Hydroxyfusidic Acid

Compound Description: 27-Hydroxyfusidic acid is a derivative of fusidic acid characterized by the addition of a hydroxyl group at the C-27 position. It acts as an intermediate compound in the biotransformation pathway of fusidic acid by Cunninghamella echinulata NRRL 1382 [].

Relevance:27-Hydroxyfusidic Acid serves as a direct precursor to 27-oxo-fusidic acid in the metabolic pathway. Oxidation of the hydroxyl group at the C-27 position of 27-Hydroxyfusidic acid yields 27-oxo-fusidic acid [].

26-Hydroxyfusidic Acid (3)

Compound Description: 26-Hydroxyfusidic acid (3) is another derivative of fusidic acid, formed by the hydroxylation at the C-26 position of the side chain. This compound is also a product of fusidic acid biotransformation by Cunninghamella echinulata NRRL 1382 [].

Relevance:While structurally similar to 27-oxo-fusidic acid by sharing the core steroid structure, 26-Hydroxyfusidic Acid (3) exhibits modification at a different position on the side chain. This highlights the regioselectivity of the metabolizing enzymes in the fungus. The C-26 hydroxylation in this compound further leads to the formation of other metabolites [].

26-Oxofusidic Acid (4)

Compound Description: 26-Oxofusidic acid (4) is a metabolite of fusidic acid, formed by the oxidation of 26-hydroxyfusidic acid (3) by Cunninghamella echinulata NRRL 1382. The compound features an aldehyde group at the C-26 position, arising from the oxidation of the hydroxyl group in its precursor [].

Relevance: 26-Oxofusidic Acid (4) is structurally similar to 27-oxo-fusidic acid, but the aldehyde group is located at the C-26 position instead of C-27. Both compounds demonstrate the ability of the fungus to perform oxidation reactions on the fusidic acid side chain, further diversifying the metabolic products [].

26,27-Dioxofusidic Acid (5)

Compound Description: 26,27-Dioxofusidic acid (5) is a known metabolite of fusidic acid, resulting from the oxidation of the C-27 position in 26-oxofusidic acid (4). This compound possesses a carboxylic acid group at both the C-26 and C-27 positions [].

Relevance:26,27-Dioxofusidic Acid (5) is a related compound to 27-oxo-fusidic acid as it showcases the complete oxidation of the C-27 position from a carboxylic acid in fusidic acid to an aldehyde in 27-oxo-fusidic acid and finally to a carboxylic acid in 26,27-Dioxofusidic Acid. This underscores the oxidative capabilities of the fungus in modifying the fusidic acid scaffold [].

Source

Fusidic acid, the parent compound, is produced through fermentation processes involving Fusidium coccineum. The oxidation of fusidic acid yields 27-Oxo-fusidic Acid, which can be synthesized using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Classification

27-Oxo-fusidic Acid falls under the classification of antibiotics, specifically within the category of protein synthesis inhibitors. It is structurally classified as a steroid and is part of the larger family of fusidane antibiotics.

Synthesis Analysis

Methods

The synthesis of 27-Oxo-fusidic Acid primarily involves the oxidation of fusidic acid. This transformation can be achieved through several methods:

  • Oxidizing Agents: Commonly used agents include potassium permanganate and chromium trioxide.
  • Reaction Conditions: The reactions are typically conducted under controlled conditions to ensure high yield and purity. Industrial production often employs large-scale fermentation followed by chemical modification to produce fusidic acid before its oxidation to form 27-Oxo-fusidic Acid.

Technical Details

The synthetic routes may vary based on the desired purity and yield. The process often includes purification steps such as recrystallization or chromatography to isolate the final product effectively.

Molecular Structure Analysis

Structure

The molecular formula for 27-Oxo-fusidic Acid is C31H46O7. It features a complex steroid structure with multiple functional groups that contribute to its biological activity.

Data

  • InChI: InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1.
  • InChI Key: OZMOUWFCJHVIQT-CEDPPNKGSA-N.
Chemical Reactions Analysis

Reactions

27-Oxo-fusidic Acid can undergo various chemical reactions:

  • Oxidation: Further oxidation can yield more oxidized derivatives.
  • Reduction: Reduction reactions may convert the oxo group back to a hydroxyl group.
  • Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Technical Details

Common reagents for these reactions include sodium borohydride and lithium aluminum hydride for reductions, while solvents like methanol and dimethyl sulfoxide are frequently employed.

Mechanism of Action

Process

The primary mechanism of action for 27-Oxo-fusidic Acid involves the inhibition of bacterial protein synthesis. This compound specifically targets elongation factor G (EF-G), a crucial protein in the translocation process during protein synthesis in bacteria.

Data

By binding to EF-G, 27-Oxo-fusidic Acid prevents its function, thereby disrupting the synthesis of essential proteins necessary for bacterial growth and survival. This mechanism mirrors that of fusidic acid itself.

Physical and Chemical Properties Analysis

Physical Properties

27-Oxo-fusidic Acid is characterized by:

  • A molecular weight of approximately 518.68 g/mol.
  • A melting point that varies depending on purity but generally falls within a specific range typical for similar compounds.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or temperatures. Its solubility characteristics are influenced by its steroidal structure and functional groups.

Applications

Scientific Uses

27-Oxo-fusidic Acid has several applications in scientific research:

  • Chemistry: It serves as a starting material for synthesizing various derivatives with potential pharmacological activities.
  • Biology: The compound is studied for its effects on bacterial protein synthesis and its potential as an antibacterial agent.
  • Medicine: Research is ongoing into its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
  • Industry: It is utilized in developing new antibacterial agents and formulations aimed at combating resistant strains of bacteria .
Chemical Identity and Structural Characterization

Nomenclature and Molecular Identification

27-Oxo-fusidic Acid (CAS Registry Number: 1415035-94-7) is a structurally modified derivative of the natural antibiotic fusidic acid. Its systematic IUPAC name is (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid, reflecting the complex tetracyclic triterpenoid structure with specific stereochemical configurations [3] [8]. The molecular formula is C31H46O7, with a molecular weight of 530.7 g/mol, distinguishing it from the parent fusidic acid (C31H48O6) by the replacement of a methyl group with an oxo group at the C-27 position [3] [10]. This compound is pharmacologically designated as Fusidic Acid EP Impurity F in quality control contexts, highlighting its significance as a metabolite and degradation product in pharmaceutical preparations of fusidic acid [3] [8].

Table 1: Nomenclature and Identification of 27-Oxo-fusidic Acid

Identification ParameterDetails
Systematic IUPAC Name(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid
CAS Registry Number1415035-94-7
European Pharmacopoeia DesignationFusidic Acid EP Impurity F
Alternative Designations26-Oxofusidic acid, Sodium Fusidate Impurity F, Fusidic Acid Impurity F
Molecular FormulaC31H46O7
Molecular Weight530.7 g/mol

The stereochemical configuration is critical to its biological activity, with specific chiral centers maintaining the characteristic chair-boat-chair conformation of the fusidane core. The introduction of the C-27 keto group alters the electronic properties of the side chain while preserving the essential structural framework required for binding to biological targets like elongation factor G (EF-G) [3] [9]. The compound's canonical SMILES representation is CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C, and its standard InChIKey is OZMOUWFCJHVIQT-CEDPPNKGSA-N, providing machine-readable identifiers for chemical databases and computational studies [3] [10].

Structural Elucidation via Spectroscopic Methods

The structural characterization of 27-Oxo-fusidic Acid relies heavily on advanced spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). Key 1H-NMR and 13C-NMR chemical shifts provide definitive evidence of the C-27 oxidation. The most significant change compared to fusidic acid is the disappearance of the Me-27 methyl singletH 1.67 in fusidic acid) and the appearance of a ketone carbonyl signal at δC 201.5 ppm in the 13C-NMR spectrum [5] [3]. Additional diagnostic signals include the deshielding of C-25 and shielding of C-26 due to the electron-withdrawing effect of the carbonyl group [5].

Table 2: Key Spectroscopic Markers for 27-Oxo-fusidic Acid

Spectroscopic MethodKey Features
13C-NMRC-27 carbonyl at δC 201.5; C-25 deshielded to δC 45.2; C-26 shielded to δC 28.1; Retention of C-3 (δC 73.5) and C-11 (δC 73.8) hydroxyl signals
1H-NMRH-22 multiplet at δH 2.43–2.61; H-16 acetate signal at δH 5.88 (d, J=8.3 Hz); Characteristic vinyl proton at δH 6.10 (C-17)
HR-MS[M-H]- ion at m/z 529.3244 (calculated for C31H45O7: 529.3167); Characteristic fragmentation pattern showing loss of acetyl group (–60 amu) and H2O (–18 amu)
2D NMRHMBC correlations: H-27 to C-25/C-26; H-16 to acetate carbonyl; COSY correlations confirm connectivity of the oxidized side chain

2D NMR techniques, including 1H-1H COSY, HSQC, and HMBC, have been instrumental in confirming the position of the oxo group and the geometric configuration of the side chain. The HMBC spectrum shows a critical three-bond correlation between the C-27 carbonyl carbon and the protons at C-25 and C-26, confirming the oxidation site [5] [6]. Additionally, the retention of the Δ17(20),24 conjugated diene system is confirmed by characteristic vinyl proton signals at δH 5.90 (H-20) and 6.10 (H-17), with coupling patterns consistent with the (17Z) configuration [3] [10]. The stereochemistry at C-20 and C-24 is further confirmed through NOESY experiments, which show nuclear Overhauser effects between H-20 and H-18 methyl protons, maintaining the same spatial orientation as fusidic acid [5].

Comparative Analysis with Fusidic Acid and Derivatives

The structural distinction between 27-Oxo-fusidic Acid and fusidic acid lies primarily in the oxidation state of the C-27 side chain methyl group. While fusidic acid possesses a C-27 methyl group (CH3-27), 27-Oxo-fusidic Acid features a ketone functionality (-CO-) at this position. This modification transforms the terminal methyl into an α,β-unsaturated ketone within the conjugated diene system, significantly altering the electronic properties and steric bulk of the side chain without modifying the fusidane core structure [3] [5]. This structural change has profound implications for biological activity, as the side chain is known to interact with a hydrophobic pocket in elongation factor G (EF-G) [2] [9].

Table 3: Structural and Functional Comparison with Fusidic Acid and Key Derivatives

FeatureFusidic Acid27-Oxo-fusidic AcidHalogenated Derivatives3-Keto Derivatives
Molecular FormulaC31H48O6C31H46O7C31H45O6Cl (e.g.)C31H46O7 (e.g.)
C-27 Group-CH3-CHO-CH2Cl (varies)-CH3
Antibacterial ActivityPotent against Gram-positive bacteriaReduced activity (4–8 fold increase in MIC)Variable (compound-specific)Moderate (4-fold reduction)
Key Structural FeatureΔ17(20),24 diene with terminal methylConjugated enone system (Δ17(20),24)Halogen at C-26 positionKetone at C-3 position
Role in SARReference compoundMetabolite/ImpurityImproved resistance profile in some analogsTolerated modification

Biological evaluations reveal that oxidation at C-27 reduces antibacterial potency against Gram-positive pathogens like Staphylococcus aureus. Minimum inhibitory concentration (MIC) studies demonstrate a 4–8 fold decrease in activity compared to fusidic acid [5] [9]. This diminished activity is attributed to the altered hydrophobicity and steric fit within the EF-G binding pocket, which normally accommodates the non-polar methyl terminus of fusidic acid [2] [9]. Molecular docking studies indicate that the C-27 carbonyl group may introduce unfavorable polar interactions or reduce van der Waals contacts within this hydrophobic binding site [5] [9].

Among fusidic acid derivatives, the C-27 oxidized analog exhibits a unique structural position. Modifications at other positions have varying effects:

  • C-3 Oxidation: Conversion to ketone (3-keto-fusidic acid) reduces activity 4-fold but remains more tolerable than C-27 oxidation [2] [9].
  • C-11 Oxidation: 11-Keto derivatives show similar 4–8 fold reduction in potency, indicating the critical role of the C-11 hydroxyl for target engagement [2].
  • Side Chain Halogenation: Introduction of chlorine or bromine at C-26 yields analogs with variable activity, though none surpass fusidic acid [2].
  • Microbial Metabolites: Cunninghamella echinulata produces 27-hydroxyfusidic acid, which shows even lower activity than the 27-oxo derivative, confirming that modifications at this position generally diminish antibacterial effects [5].

Structurally, 27-Oxo-fusidic Acid serves as a metabolic intermediate in the biotransformation pathway of fusidic acid. Microbial oxidation studies using Cunninghamella echinulata demonstrate its formation via cytochrome P450-mediated oxidation of the C-27 methyl group, progressing through a 27-hydroxylated intermediate [5]. This positions 27-Oxo-fusidic Acid as both a pharmaceutical impurity and a biotransformation product, with its presence in formulations requiring strict control to ensure fusidic acid's efficacy and stability [3] [8]. The compound's significance extends beyond impurity status, however, as it remains a valuable SAR probe for understanding the steric and electronic requirements for EF-G inhibition [9].

Properties

CAS Number

1415035-94-7

Product Name

27-Oxo-fusidic Acid

IUPAC Name

(E,2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid

Molecular Formula

C31H46O7

Molecular Weight

530.7 g/mol

InChI

InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1

InChI Key

OZMOUWFCJHVIQT-CEDPPNKGSA-N

SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C

Synonyms

16-(Acetyloxy)-3,11-dihydroxy-26-oxo-(3α,4α,8α,9β,11α,13α,14β,16β,17Z)-29-nordammara-17(20),24-dien-21-oic Acid

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CC/C=C(\C)/C=O)\C(=O)O)OC(=O)C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.